1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Description
1-[(4-Chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a urea-based heterocyclic compound featuring a benzofuran-thiazole core. Urea derivatives are widely explored for their biological activities, including kinase inhibition and anti-inflammatory effects, making structural comparisons critical for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-26-16-4-2-3-13-9-17(27-18(13)16)15-11-28-20(23-15)24-19(25)22-10-12-5-7-14(21)8-6-12/h2-9,11H,10H2,1H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRJJWBDLEAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling to form the final urea derivative. Key steps may include:
Formation of the Benzofuran Intermediate: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Synthesis of the Thiazole Intermediate: This often involves the reaction of thioamides with α-haloketones.
Coupling Reaction: The benzofuran and thiazole intermediates are then coupled using reagents like isocyanates or carbodiimides to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Amino derivatives, thioethers.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.
Antitubercular Activity
Studies have demonstrated that derivatives of this compound possess antitubercular properties. For instance, derivatives were screened for their activity against Mycobacterium tuberculosis (Mtb) using the Microplate Alamar Blue Assay (MABA). The results showed varying minimum inhibitory concentrations (MICs), indicating a potential role in tuberculosis treatment .
Anti-inflammatory Properties
Other studies have highlighted the anti-inflammatory potential of related benzofuran compounds. These compounds may inhibit specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Anticancer Potential
Recent investigations into thiazolidinone derivatives, which share structural similarities with the compound , have revealed promising anticancer activities. These derivatives were shown to inhibit multi-tyrosine kinases, which are crucial in cancer cell signaling pathways. The ability to inhibit these kinases suggests that similar compounds may also exhibit anticancer properties .
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
- Antitubercular Screening : A study evaluated multiple derivatives for their MIC against Mtb H37Rv and reported that some compounds exhibited significant activity with MIC values as low as 25 µM. This highlights their potential as novel antitubercular agents .
- Anti-inflammatory Activity : A series of benzofuran derivatives were assessed for their ability to reduce inflammation in vitro. Results indicated that certain modifications enhanced their efficacy, suggesting that structural variations can significantly impact biological activity .
- Anticancer Activity : In a study focusing on thiazolidinone derivatives, one compound demonstrated an IC50 value of 0.021 µmol L−1 against c-Met kinase, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure combines a benzofuran-thiazole core with a 4-chlorophenylmethyl group and 7-methoxy substitution. Key analogs and their structural distinctions include:
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a thiazole moiety, which is known for various biological activities, alongside a benzofuran unit that may enhance its therapeutic profiles. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 359.8 g/mol. The structural components include:
- A 4-chlorophenyl group
- A benzofuran moiety substituted with a methoxy group
- A thiazole ring linked to a urea functional group
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to the target molecule. For instance, derivatives of thiazole and benzofuran have shown significant activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | Salmonella typhi | 23 |
| 2 | Bacillus subtilis | 21 |
| 3 | Staphylococcus aureus | 20 |
| 4 | Escherichia coli | 18 |
The compound demonstrated moderate to strong antibacterial activity, particularly against Gram-negative bacteria like Salmonella typhi and Bacillus subtilis .
2. Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, derivatives containing thiazole rings have shown activity against colon carcinoma cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-15 | 1.61 ± 1.92 |
| 2 | A-431 | 1.98 ± 1.22 |
These findings suggest that modifications in the structure can enhance cytotoxicity against cancer cells . The presence of electron-donating groups on the phenyl ring appears to increase the activity significantly.
3. Enzyme Inhibition
Enzyme inhibition studies indicate that compounds related to this structure can act as effective inhibitors of various enzymes such as acetylcholinesterase and urease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These results highlight the potential of this compound as a lead for developing new therapeutic agents targeting specific enzymes involved in disease processes .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds similar to This compound :
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and assessed their antibacterial activities using standard disk diffusion methods, revealing significant inhibition against multiple strains.
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and target proteins, suggesting mechanisms for its observed biological activities.
Q & A
Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment of this urea derivative?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns. The chlorophenylmethyl group will show characteristic aromatic splitting (e.g., doublets at ~7.2–7.4 ppm for para-substituted chlorophenyl), while the benzofuran-thiazole moiety will exhibit distinct proton environments (e.g., methoxy singlet at ~3.8 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns. The urea linkage may cleave under ESI conditions, producing fragments such as [M–NHCONH]+.
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is recommended to resolve polar impurities.
Reference: Synthesis protocols in emphasize the importance of post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane), which aligns with HPLC purity validation .
Q. How can reaction conditions be optimized to improve the yield of this compound during its synthesis?
Answer: Key parameters for optimizing the urea-forming reaction:
- Solvent Choice: Use anhydrous dichloromethane or toluene to minimize side reactions (e.g., hydrolysis of isocyanate intermediates).
- Catalyst/Base: Triethylamine (2.5 equiv) effectively neutralizes HCl byproducts, driving the reaction forward.
- Temperature: Reflux conditions (~40–60°C) enhance reaction kinetics without degrading sensitive functional groups (e.g., methoxybenzofuran).
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DCM | +20% |
| Base (Equiv) | 2.5 equiv EtN | +15% |
| Reaction Time | 12–16 hours | +10% |
Reference: highlights the role of inert solvents and stoichiometric base in urea synthesis .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of the benzofuran-thiazole moiety, and how might this guide molecular design?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-rich benzofuran and electron-deficient thiazole may create intramolecular charge transfer, relevant for photophysical applications.
- Multiwfn Analysis: Use Multiwfn () to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites. For example, the methoxy group’s oxygen may act as a hydrogen-bond acceptor.
- TD-DFT: Simulate UV-Vis spectra to correlate with experimental λ values (e.g., ~300–350 nm for benzofuran-thiazole conjugates).
Reference: demonstrates Multiwfn’s utility in wavefunction analysis for heterocyclic systems .
Q. What strategies are effective for resolving crystallographic disorder in the chlorophenyl group during X-ray refinement?
Answer:
- SHELXL Refinement: Use the PART instruction to model disordered atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.
- Twinning Analysis: If twinning is detected (e.g., via R > 0.05), employ the TWIN command in SHELX to refine against twinned data.
- Occupancy Refinement: For overlapping sites, refine occupancy factors iteratively while fixing isotropic displacement parameters.
Example Workflow:
Index data using XPREP (Bruker AXS).
Solve structure via SHELXD ().
Refine with SHELXL, applying restraints for disordered regions.
Reference: details SHELX’s capabilities in handling disordered structures .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?
Answer:
- Error Source Identification:
- Solvent Effects: Simulate NMR chemical shifts using COSMO-RS to account for solvent polarity.
- Conformational Flexibility: Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Validation: Compare DFT-predicted IR vibrational modes (e.g., urea C=O stretch ~1680 cm) with experimental FT-IR. Discrepancies >20 cm may indicate inadequate functional/basis set selection (e.g., switch from B3LYP to M06-2X).
Reference: supports the integration of computational and experimental data via Multiwfn .
Q. What synthetic routes enable functionalization of the thiazole ring for structure-activity relationship (SAR) studies?
Answer:
- Electrophilic Substitution: Nitration (HNO/HSO) at the thiazole C5 position, followed by reduction to amine for coupling.
- Cross-Coupling: Suzuki-Miyaura reactions using Pd(PPh) to introduce aryl/heteroaryl groups at the thiazole C4 position.
- Post-Functionalization: React the urea NH with acyl chlorides to study steric effects on bioactivity.
Example Reaction:
Thiazole bromination (NBS, DMF) → Suzuki coupling (ArB(OH)) → Urea acylation (RCOCl).
Reference: demonstrates thiazole functionalization strategies for SAR .
Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?
Answer:
- pH Stability Study: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC.
- Oxidative Stress Test: Expose to HO (1 mM) to assess susceptibility to oxidation.
- Light Sensitivity: Conduct accelerated photodegradation studies using UV light (ICH Q1B guidelines).
| Condition | Degradation Threshold | Analytical Method |
|---|---|---|
| pH 7.4, 37°C, 24h | <5% degradation | HPLC (Area%) |
| UV Light (300–400 nm) | <10% degradation | UV-Vis |
Reference: emphasizes stability profiling for bioactive urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
